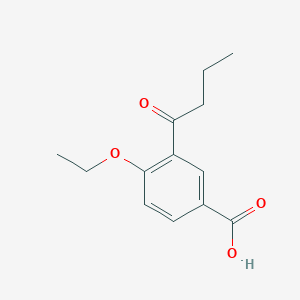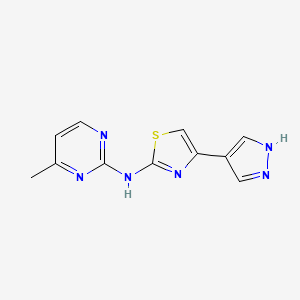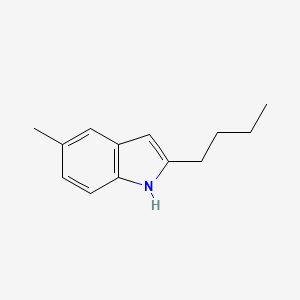
3-Butanoyl-4-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butanoyl-4-ethoxybenzoic acid: is an organic compound with a molecular formula of C13H16O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with butanoyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butanoyl-4-ethoxybenzoic acid typically involves the acylation of 4-ethoxybenzoic acid with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Butanoyl-4-ethoxybenzoic acid can undergo oxidation reactions, particularly at the butanoyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Butanoyl-4-ethoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving acylation and esterification. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Butanoyl-4-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butanoyl group can participate in acylation reactions, modifying the activity of target proteins. The ethoxy group may influence the compound’s solubility and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
4-Butoxy-3-ethoxybenzoic acid: Similar in structure but with a butoxy group instead of a butanoyl group.
4-Ethoxybenzoic acid: Lacks the butanoyl group, making it less reactive in certain chemical reactions.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: 3-Butanoyl-4-ethoxybenzoic acid is unique due to the presence of both butanoyl and ethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-butanoyl-4-ethoxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-5-11(14)10-8-9(13(15)16)6-7-12(10)17-4-2/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
CGEGYVRHKKRZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)




![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)

